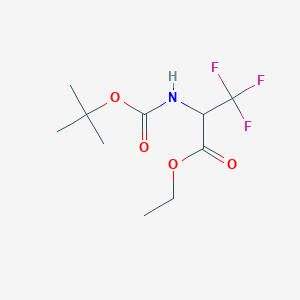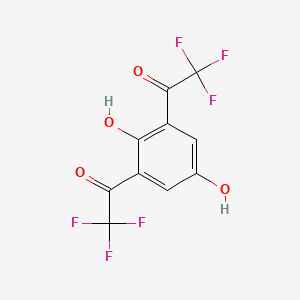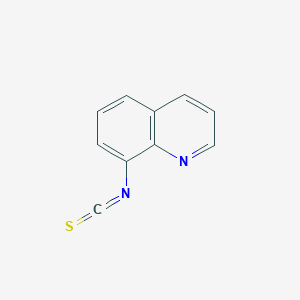![molecular formula C32H34N4O6S2 B12448769 N,N'-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide](/img/structure/B12448769.png)
N,N'-bis{4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}butanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL})SUCCINAMIDE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two 4-[(3,5-dimethylphenyl)sulfamoyl]phenyl groups attached to a succinamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL})SUCCINAMIDE typically involves multiple steps, starting with the preparation of the 4-[(3,5-dimethylphenyl)sulfamoyl]phenyl intermediate. This intermediate is then reacted with succinic anhydride under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL})SUCCINAMIDE is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to monitor and control the reaction parameters, ensuring consistency and efficiency in production.
化学反応の分析
Types of Reactions
N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL})SUCCINAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL})SUCCINAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings with specific properties.
作用機序
The mechanism of action of N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL})SUCCINAMIDE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with enzyme active sites, potentially inhibiting their activity. Additionally, the aromatic rings may interact with cellular receptors, modulating signaling pathways and exerting biological effects.
類似化合物との比較
Similar Compounds
- N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)AMINO]SULFONYL}PHENYL)SUCCINAMIDE
- N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL)PENTANEDIAMIDE
Uniqueness
N,N’-BIS({4-[(3,5-DIMETHYLPHENYL)SULFAMOYL]PHENYL})SUCCINAMIDE stands out due to its specific combination of sulfonyl and succinamide groups, which confer unique chemical and biological properties
特性
分子式 |
C32H34N4O6S2 |
|---|---|
分子量 |
634.8 g/mol |
IUPAC名 |
N,N'-bis[4-[(3,5-dimethylphenyl)sulfamoyl]phenyl]butanediamide |
InChI |
InChI=1S/C32H34N4O6S2/c1-21-15-22(2)18-27(17-21)35-43(39,40)29-9-5-25(6-10-29)33-31(37)13-14-32(38)34-26-7-11-30(12-8-26)44(41,42)36-28-19-23(3)16-24(4)20-28/h5-12,15-20,35-36H,13-14H2,1-4H3,(H,33,37)(H,34,38) |
InChIキー |
VGLAVRDBQLRLSM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=CC(=CC(=C4)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-benzyl-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12448688.png)
![3,3'-Methanediylbis[6-({[(2,4-dichlorobenzyl)sulfanyl]acetyl}amino)benzoic acid]](/img/structure/B12448697.png)
![N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-2-iodobenzamide](/img/structure/B12448699.png)
![4-{2-[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-N-(4-ethoxyphenyl)-4-oxobutanamide](/img/structure/B12448700.png)

![3-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B12448710.png)

![5-(4-Butoxyphenyl)-3-[4-(heptyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12448734.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-3-oxo-2-(2-oxopyridin-1-yl)propanamide](/img/structure/B12448739.png)
![2-(2,4-Dichlorophenyl)-3-[2-(3,4-diethoxyphenyl)ethyl]quinazolin-4-one](/img/structure/B12448745.png)
![9-{2-[(4-Chlorophenyl)methoxy]phenyl}-3,3,6,6-tetramethyl-2,4,5,7,9,10-hexahydroacridine-1,8-dione](/img/structure/B12448747.png)

![N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-methylbenzamide](/img/structure/B12448775.png)
